Benzonitrile;2-[[5-[(5-chloroquinolin-8-yl)oxymethyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
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Overview
Description
Benzonitrile;2-[[5-[(5-chloroquinolin-8-yl)oxymethyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C51H41ClN10O2S and its molecular weight is 893.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
- Compounds derived from benzonitrile have been synthesized and evaluated for their antimicrobial activity. For instance, the reaction of 2-(cyanomethyl)benzonitrile with different diazonium salts yielded derivatives that exhibited significant antibacterial and antifungal activities. Among these, certain derivatives showed potent in vitro antifungal efficacy against Botrytis fabae (Fadda, Afsah, & Awad, 2013).
Antitumor Activity
- Novel sulfonamide derivatives synthesized from chloro-N-(4-sulfamoylphenyl)acetamides showed promising anticancer activity against breast and colon cancer cell lines. Compound 17, in particular, was found to be the most potent against breast cancer cell lines (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Molecular Docking Studies
- Molecular docking studies of ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate suggested potential inhibitory activity against pyrrole inhibitor. The study predicted nonlinear optical properties and molecular electrostatic potential, indicating sites for nucleophilic attack (El-Azab, Mary, Panicker, Abdel-Aziz, Al-Suwaidan, & Alsenoy, 2016).
Analgesic and Anti-inflammatory Activities
- Quinazolinyl acetamides were synthesized and evaluated for analgesic and anti-inflammatory activities. Among the synthesized compounds, certain derivatives exhibited potent activities, suggesting their potential as non-steroidal anti-inflammatory and analgesic agents (Alagarsamy, Solomon, Sulthana, Satyasai Vijay, & Narendhar, 2015).
Mechanism of Action
Target of Action
The compound “Benzonitrile;2-[[5-[(5-chloroquinolin-8-yl)oxymethyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide” contains a quinoline moiety, which is often found in compounds with antimicrobial and antimalarial activities . Therefore, it’s possible that this compound might target enzymes or proteins involved in these pathways.
Mode of Action
Compounds containing a quinoline moiety often intercalate with dna, disrupting its structure and function .
Biochemical Pathways
Without specific studies, it’s hard to determine the exact biochemical pathways this compound affects. Given its structural components, it might interfere with the synthesis of nucleic acids or proteins in microbes, leading to their death .
Result of Action
The result of this compound’s action would depend on its targets and mode of action. If it targets microbial enzymes or proteins, it could result in the death of these microbes .
Properties
IUPAC Name |
benzonitrile;2-[[5-[(5-chloroquinolin-8-yl)oxymethyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O2S.5C7H5N/c1-2-22-14(20-21-16(22)25-9-13(18)23)8-24-12-6-5-11(17)10-4-3-7-19-15(10)12;5*8-6-7-4-2-1-3-5-7/h3-7H,2,8-9H2,1H3,(H2,18,23);5*1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYAVSDRBWTBQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)N)COC2=C3C(=C(C=C2)Cl)C=CC=N3.C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H41ClN10O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
893.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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